



Application Notes and Protocols for Mapp Compound (ZMapp) in Animal Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ZMapp is an experimental biopharmaceutical product comprising a cocktail of three chimeric monoclonal antibodies: c13C6, c2G4, and c4G7.[1] It has been investigated as a post-exposure therapeutic for Ebola virus disease (EVD). The constituent antibodies target the Ebola virus glycoprotein, which is essential for viral entry into host cells.[2] Two of the antibodies, c2G4 and c4G7, were originally developed at the Public Health Agency of Canada's National Microbiology Laboratory, with the third, c13C6, originating from the U.S. Army Medical Research Institute of Infectious Diseases.[1] The development and optimization of this cocktail were advanced by Mapp Biopharmaceutical. This document provides a detailed overview of the dosage and administration of ZMapp in various animal models based on available preclinical research.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the dosage, administration, efficacy, and pharmacokinetics of Z**Mapp** and related antibody cocktails in different animal models.

Table 1: Efficacy of ZMapp and Precursor Cocktails in Non-Human Primates (Rhesus Macaques)



Comp ound/ Cockta il	Animal Model	Challe nge Virus	Treatm ent Initiati on (Post- Infecti on)	Dosag e	Admini stratio n Route	Dosing Sched ule	Surviv al Rate (%)	Refere nce
ZMapp	Rhesus Macaqu e	EBOV- Kikwit	Day 3	50 mg/kg	Intraven ous (IV)	3 doses, every 3 days	100	[3]
ZMapp	Rhesus Macaqu e	EBOV- Kikwit	Day 4	50 mg/kg	Intraven ous (IV)	3 doses, every 3 days	100	[3]
ZMapp	Rhesus Macaqu e	EBOV- Kikwit	Day 5	50 mg/kg	Intraven ous (IV)	3 doses, every 3 days	100	[3]
ZMapp	Rhesus Macaqu e	EBOV- Makona	Day 3	50 mg/kg	Intraven ous (IV)	Not Specifie d	67 (2/3)	
MB-003	Rhesus Macaqu e	EBOV	24-48 hours	Not Specifie d	Not Specifie d	Not Specifie d	67 (4/6)	[1]
MB-003	Rhesus Macaqu e	EBOV	Onset of Fever & Viremia	Not Specifie d	Not Specifie d	Not Specifie d	43 (3/7)	[4]

Table 2: Efficacy of ZMapp and Related Cocktails in Guinea Pigs



Compo und/Coc ktail	Animal Model	Challen ge Virus	Treatme nt Initiatio n (Post- Infectio n)	Dosage (per animal)	Adminis tration Route	Survival Rate (%)	Referen ce
ZMapp	Hartley Guinea Pig	EBOV/G A	Day 3	5 mg	Not Specified	Partial Survival	
MIL77 (c13C6 + c2G4)	Hartley Guinea Pig	EBOV/G A	Day 3	5 mg	Not Specified	Partial Survival	•
MIL77 (c13C6 + c2G4)	Hartley Guinea Pig	EBOV/G A	Day 3	2.5 mg	Not Specified	Partial Survival	

Note: Specific administration routes for guinea pig studies were not detailed in the available search results.

Table 3: Pharmacokinetic Parameters of MIL77 (Two-Component ZMapp Analog) in Rhesus Macagues

Parameter	Value
Dosage	150 mg/kg (50 mg/kg of each mAb)
Administration Route	Intravenous (IV)
Half-life (t½)	161.0 ± 39.5 hours (6.7 ± 1.6 days)
Maximum Concentration (Cmax)	3203.8 ± 323.4 μg/mL
Area Under the Curve (AUClast)	332.7 ± 51.8 hr <i>mg/mL</i>
Systemic Clearance	0.4 ± 0.1 mL/hrkg



Note: This data is for the two-antibody cocktail MIL77, which contains two of the three antibodies in Z**Mapp**. Specific pharmacokinetic data for the three-component Z**Mapp** was not available in the search results.

Table 4: Toxicology Data

Parameter	Value	Animal Model	Compound	Reference
LD50 (Oral)	>300 mg/kg, <2000 mg/kg	Sprague Dawley Rat	Not Specified (Test Article)	[5]
NOAEL	Not available for ZMapp	-	-	-

Note: Specific quantitative toxicology data (LD50, NOAEL) for **ZMapp** in animal models is not available in the public domain based on the conducted searches. General safety has been inferred from clinical trials where it was found to be well-tolerated. A related monoclonal antibody, mAb114, showed no adverse effects in rhesus monkeys at doses up to 500 mg/kg weekly for 4 weeks.[5]

Experimental Protocols Protocol 1: Efficacy Study of ZMapp in Rhesus Macaques

Objective: To evaluate the post-exposure efficacy of Z**Mapp** in a non-human primate model of Ebola virus disease.

Animal Model:

- Species: Rhesus macaque (Macaca mulatta)
- Number: 6 animals per treatment group, plus control animals.

Challenge:

- Virus: Ebola virus, Kikwit variant (EBOV-K).
- Dose: Lethal intramuscular (IM) challenge.



• Procedure: Animals are challenged on Day 0.

Treatment:

- Test Article: ZMapp (cocktail of c13C6, c2G4, and c4G7).
- Dosage: 50 mg/kg body weight.
- Administration: Intravenous (IV) infusion.
- Dosing Schedule: Three separate treatment groups with treatment initiated on Day 3, Day 4, or Day 5 post-infection. Subsequent doses are administered at 3-day intervals for a total of three doses.
- Control Group: Administered with a non-specific IgG monoclonal antibody or Phosphate-Buffered Saline (PBS).

Monitoring and Endpoints:

- Primary Endpoint: Survival over a 28-day period.
- Secondary Endpoints:
 - Clinical scores (observation of disease symptoms).
 - Rectal temperature.
 - Viremia levels (measured by TCID50).
 - Blood parameters: white blood cell count, lymphocyte count, platelet count, neutrophil count, Alanine aminotransferase (ALT), Alkaline phosphatase (ALP), Blood urea nitrogen (BUN), Creatinine (CRE), and Glucose (GLU).
- Sampling: Blood samples are collected periodically to monitor viremia and hematological and biochemical parameters.



Protocol 2: Pharmacokinetic Study of a ZMapp-related Monoclonal Antibody Cocktail (MIL77) in Rhesus Macaques

Objective: To determine the pharmacokinetic profile of a ZMapp-related antibody cocktail.

Animal Model:

- Species: Rhesus macaque (Macaca mulatta)
- Number: 6 animals (3 male, 3 female).

Treatment:

- Test Article: MIL77 (cocktail of two monoclonal antibodies).
- Dosage: 150 mg/kg (50 mg/kg of each antibody).
- Administration: Intravenous (IV) infusion at a rate of 1 mL/kg/min.

Pharmacokinetic Analysis:

- Sampling: Plasma samples are collected at multiple time points post-administration.
- Assay: Plasma concentrations of the antibody cocktail are determined by ELISA.
- Data Analysis: Pharmacokinetic parameters (half-life, Cmax, AUC, clearance) are estimated using a non-compartmental model.

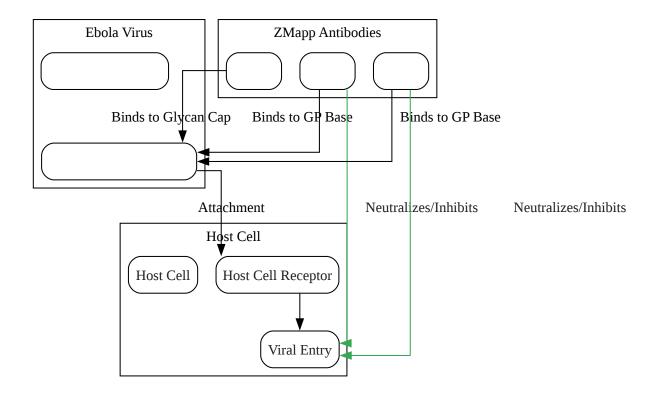
Visualizations





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Experimental workflow for ZMapp efficacy study in rhesus macaques.



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Simplified signaling pathway of ZMapp's mechanism of action.

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